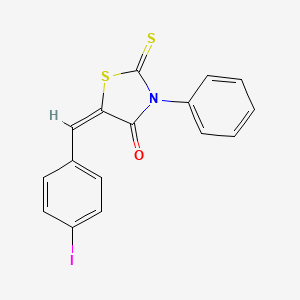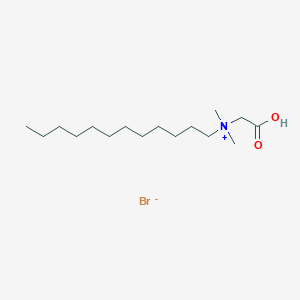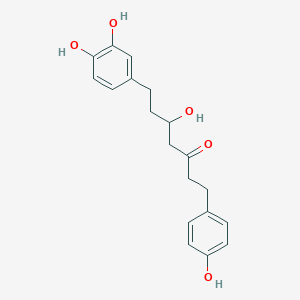
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one is a diarylheptanoid.
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one is a natural product found in Curcuma kwangsiensis and Alnus japonica with data available.
Wissenschaftliche Forschungsanwendungen
Presence in Natural Products : This compound is identified as a type of diarylheptanoid, a class of natural compounds. Diarylheptanoids have been isolated from various plants, such as Zingiber officinale (ginger) and Curcuma comosa, suggesting their widespread presence in nature (Kikuzaki, Kobayashi, & Nakatani, 1991).
Antioxidant Properties : Several studies have investigated the antioxidant properties of diarylheptanoids. For instance, research on wood bark-derived diarylheptanoids, including compounds structurally similar to 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one, revealed promising antioxidant potential, surpassing even well-known antioxidants like curcumin (Ponomarenko et al., 2014).
Hypolipidemic Action : Diarylheptanoids extracted from Curcuma xanthorrhiza demonstrated significant hypolipidemic action, inhibiting hepatic triglyceride secretion, which indicates potential for managing lipid disorders (Suksamrarn et al., 1994).
Neuroprotective Activity : The neuroprotective effects of diarylheptanoids against glutamate-induced oxidative stress in neuronal cells were observed in a study, highlighting potential applications in neurodegenerative disease management (Jirásek, Amslinger, & Heilmann, 2014).
Cytotoxic Activities : Diarylheptanoids from Juglans regia L. showed moderate cytotoxic activities against cancer cell lines, suggesting potential for cancer research (Jin et al., 2019).
Choleretic Activity : A study on Curcuma comosa isolated diarylheptanoids and found them to have choleretic activity, which could be relevant in the treatment of gallbladder diseases (Suksamrarn et al., 1997).
Anti-inflammatory Effects : Diarylheptanoids from Curcuma comosa exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells, indicating potential therapeutic applications in inflammation-related disorders (Sornkaew et al., 2015).
Eigenschaften
CAS-Nummer |
93559-25-2 |
|---|---|
Produktname |
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one |
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,17,20,22-24H,3-4,8-9,12H2 |
InChI-Schlüssel |
OAGXTVOZBKKJKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



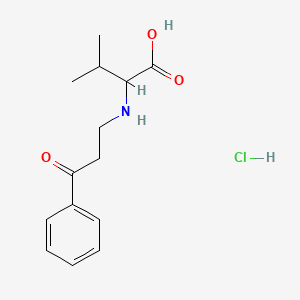
![Pyrimidine, 5-heptyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-](/img/structure/B1661602.png)
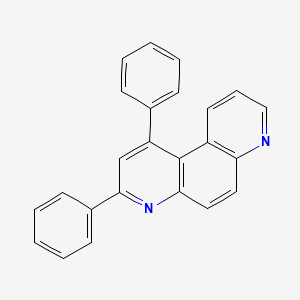
![N-[(E)-[2-Chloro-4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B1661604.png)
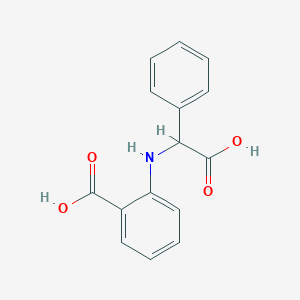
![2-[2-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1661606.png)
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-propyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B1661607.png)
![4-[3-(2,6-Dimethoxyphenoxy)propyl]morpholine](/img/structure/B1661614.png)
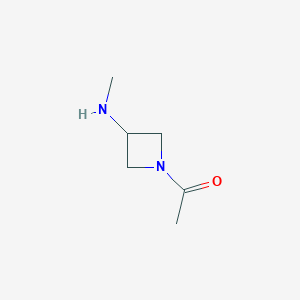
![2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1661617.png)

